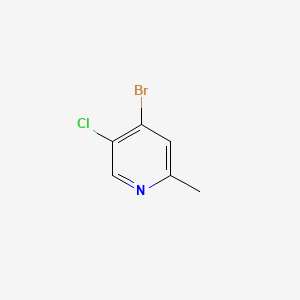

4-Bromo-5-chloro-2-methylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-5-chloro-2-methylpyridine is a heterocyclic organic compound with the molecular formula C6H5BrClN It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and a methyl group attached to the pyridine ring

Mechanism of Action

Target of Action

It is known that this compound is used as a starting material in the preparation of various other compounds, indicating its potential role in various biochemical reactions .

Mode of Action

It is used in the synthesis of various compounds, suggesting that it may interact with its targets through chemical reactions to form new compounds .

Biochemical Pathways

It is used in the synthesis of biaryls through a one-pot tandem borylation/suzuki-miyaura cross-coupling reaction . This suggests that it may play a role in the biochemical pathways involved in these reactions.

Result of Action

It is used in the synthesis of various compounds, suggesting that its action results in the formation of these compounds .

Biochemical Analysis

Biochemical Properties

4-Bromo-5-chloro-2-methylpyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 can lead to the inhibition of the enzyme’s activity, affecting the metabolic pathways of other compounds. Additionally, this compound can bind to proteins such as albumin, influencing its distribution and bioavailability in biological systems .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs). By modulating MAPK pathways, this compound can affect gene expression and cellular metabolism. For instance, it can lead to the upregulation or downregulation of specific genes involved in cell proliferation and apoptosis . Furthermore, this compound has been shown to impact cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with cytochrome P450 enzymes, leading to enzyme inhibition. This interaction can result in the accumulation of substrates that are normally metabolized by cytochrome P450, thereby affecting metabolic homeostasis . Additionally, this compound can act as an agonist or antagonist for specific receptors, influencing downstream signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature and pH. Under optimal storage conditions (2-8°C), this compound remains stable for extended periods . Exposure to higher temperatures or extreme pH conditions can lead to degradation, reducing its efficacy in biochemical assays. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound and its metabolites in target organs.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The metabolic pathways of this compound are complex and can vary depending on the biological system and experimental conditions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, this compound can be transported across cell membranes by organic anion transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-2-methylpyridine typically involves halogenation reactions starting from 2-methylpyridine. One common method includes the following steps:

Bromination: 2-Methylpyridine is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 4-position.

Chlorination: The brominated product is then subjected to chlorination using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-2-methylpyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Suzuki-Miyaura Coupling: This compound can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form biaryl compounds.

Oxidation: The methyl group can be oxidized to a carboxylic acid or other functional groups using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.

Oxidation: Potassium permanganate in aqueous or acidic conditions.

Major Products

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Pyridine carboxylic acids or other oxidized derivatives.

Scientific Research Applications

4-Bromo-5-chloro-2-methylpyridine has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Pharmaceuticals: This compound can be used in the development of drugs, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.

Agrochemicals: It is used in the synthesis of herbicides, fungicides, and insecticides.

Material Science: It can be employed in the preparation of functional materials, such as ligands for catalysis or components of organic electronic devices.

Comparison with Similar Compounds

Similar Compounds

4-Bromo-2-chloro-5-methylpyridine: Similar structure but with different positions of the halogen atoms.

4-Bromo-2-methylpyridine: Lacks the chlorine atom.

5-Bromo-2-chloro-4-methylpyridine: Different positions of the halogen and methyl groups.

Uniqueness

4-Bromo-5-chloro-2-methylpyridine is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.

Biological Activity

4-Bromo-5-chloro-2-methylpyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily utilized as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure, featuring both bromine and chlorine substituents, contributes to its diverse chemical reactivity and biological properties.

The synthesis of this compound typically involves the bromination and chlorination of 2-methylpyridine. The process can be summarized as follows:

- Bromination : 2-methylpyridine is treated with bromine in the presence of a catalyst (e.g., iron(III) bromide) to introduce the bromine atom at the 4-position.

- Chlorination : The resulting brominated product undergoes chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom at the 5-position.

- Formation of Hydrobromide Salt : The final step involves reacting the compound with hydrobromic acid to form the hydrobromide salt, enhancing its solubility for biological assays.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism involves disrupting bacterial cell wall synthesis, although specific molecular targets remain under investigation .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been shown to inhibit proliferation in cancer cell lines through multiple pathways, including apoptosis induction and cell cycle arrest. For instance, one study reported that this compound significantly reduced cell viability in human breast cancer cells by activating caspase pathways, leading to programmed cell death .

The biological activity of this compound is thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors involved in critical cellular processes:

- Enzyme Inhibition : The compound may inhibit key enzymes related to metabolic pathways, thereby disrupting cancer cell metabolism and proliferation.

- Receptor Modulation : Its halogen substituents may enhance binding affinity to certain receptors, modulating signaling pathways involved in inflammation and immune response .

Comparative Studies

To understand its biological activity better, comparisons have been made with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Bromo-2-methylpyridine | Lacks chlorine at the 5-position | Limited antimicrobial activity |

| 5-Chloro-2-methylpyridine | Lacks bromine at the 4-position | Lower anticancer efficacy compared to target |

| 2-Methylpyridine | Lacks both halogens | Minimal biological activity |

These comparisons highlight the unique contributions of both bromine and chlorine atoms in enhancing biological activities .

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), indicating potent antimicrobial properties.

- Cancer Cell Line Studies : In human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM, showcasing its potential as an anticancer agent .

Properties

IUPAC Name |

4-bromo-5-chloro-2-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c1-4-2-5(7)6(8)3-9-4/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVMDSYZOIIFLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.